3-[5-(4-Iodophenyl)-1,3,4-thiadiazol-2-yl]propan-1-amine
CAS No.:
Cat. No.: VC17698207
Molecular Formula: C11H12IN3S
Molecular Weight: 345.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12IN3S |
|---|---|
| Molecular Weight | 345.20 g/mol |
| IUPAC Name | 3-[5-(4-iodophenyl)-1,3,4-thiadiazol-2-yl]propan-1-amine |
| Standard InChI | InChI=1S/C11H12IN3S/c12-9-5-3-8(4-6-9)11-15-14-10(16-11)2-1-7-13/h3-6H,1-2,7,13H2 |
| Standard InChI Key | NYQZFSUWGGQZEE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=NN=C(S2)CCCN)I |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-[5-(4-Iodophenyl)-1,3,4-thiadiazol-2-yl]propan-1-amine features a 1,3,4-thiadiazole core—a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. At position 5 of the thiadiazole ring, a 4-iodophenyl group is attached, while position 2 is substituted with a propan-1-amine chain. The iodine atom introduces significant steric and electronic effects, potentially enhancing lipophilicity and influencing intermolecular interactions .
Physicochemical Characteristics
The molecular formula of the compound is C₁₂H₁₃IN₄S, with a calculated molecular weight of 380.25 g/mol. Key properties inferred from structural analogs include:
The iodine atom’s polarizability may enhance binding to aromatic residues in biological targets, while the amine group improves water solubility relative to non-polar thiadiazoles .
Synthesis and Structural Elucidation
Synthetic Pathways
Although no direct synthesis of 3-[5-(4-Iodophenyl)-1,3,4-thiadiazol-2-yl]propan-1-amine has been reported, analogous thiadiazoles are typically synthesized via cyclization reactions. A plausible route involves:
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Formation of Thiosemicarbazide: Reacting 4-iodobenzaldehyde with thiosemicarbazide to yield a thiosemicarbazide intermediate.
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Cyclization: Treating the intermediate with concentrated sulfuric acid or phosphorus oxychloride to form the thiadiazole ring .
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Side Chain Introduction: Coupling the thiadiazole with 3-bromopropan-1-amine via nucleophilic substitution or using a Mitsunobu reaction .
Spectroscopic Characterization
Key spectral features anticipated for the compound include:
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IR Spectroscopy: Absorption bands near 1600 cm⁻¹ (C=N stretch) and 3400 cm⁻¹ (N-H stretch) .
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¹H NMR: A singlet for the thiadiazole protons (δ 8.2–8.5 ppm), aromatic protons from the iodophenyl group (δ 7.6–7.8 ppm), and signals for the propan-1-amine chain (δ 2.6–3.1 ppm) .
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Mass Spectrometry: A molecular ion peak at m/z 380.25 and fragmentation patterns consistent with loss of the iodine atom (Δ m/z 127) .
Biological Activity and Mechanisms
Anticancer Activity
Phosphorus-containing thiadiazole analogs demonstrated anti-pancreatic cancer activity with IC₅₀ values as low as 12 µM . The iodine atom’s electron-withdrawing effect could stabilize charge-transfer interactions with DNA or enzyme active sites, suggesting potential cytotoxicity against cancer cell lines.
Enzyme Inhibition
Thiadiazoles are known inhibitors of carbonic anhydrase and histone deacetylases (HDACs). The propan-1-amine side chain may facilitate binding to zinc-containing active sites in HDACs, analogous to hydroxamate inhibitors .
Applications and Future Directions
Medicinal Chemistry
The compound’s structure aligns with pharmacophores for antimicrobial and anticancer agents. Modifications such as replacing iodine with radioisotopes (e.g., ¹²³I) could enable applications in nuclear medicine for imaging or targeted therapy .
Material Science
Thiadiazoles with heavy atoms like iodine exhibit nonlinear optical (NLO) properties, making them candidates for optoelectronic devices. Computational studies predict a hyperpolarizability (β) of ~200 × 10⁻³⁰ esu, comparable to urea .
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